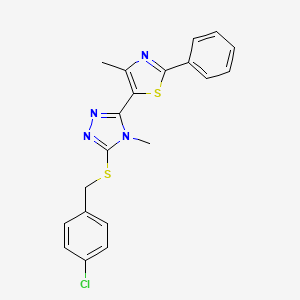

![molecular formula C14H12N4O3 B2464285 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone CAS No. 2034277-14-8](/img/structure/B2464285.png)

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

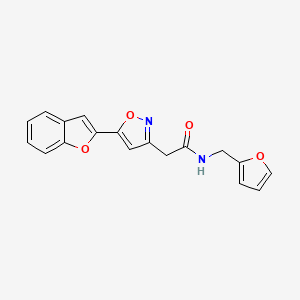

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a positive allosteric modulator of α4β2 receptor affecting the potency of acetylcholine (Ach) related events . This compound has been linked to affect everyday brain function including cognitive function and pain alleviation .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The reaction mixture was refluxed for 5–6 h, poured into cold water, and the crystals that formed were filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The synthesized compounds were assessed for their composition and structures using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been shown to induce the mRNA expression of the GPBAR1 target gene pro-glucagon and show high selectivity over other bile acid receptors .Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have been dedicated to the synthesis of novel compounds with potential anti-inflammatory and antibacterial activities. For instance, Ravula et al. (2016) reported on the microwave-assisted synthesis of novel pyrazoline and methanone derivatives, showcasing their in vivo anti-inflammatory and in vitro antibacterial activities. The study highlighted the efficiency of microwave irradiation in yielding higher product amounts in an environmentally friendly manner compared to conventional methods. Certain compounds exhibited significant anti-inflammatory and antibacterial properties, suggesting their potential as molecular templates for further drug development (Ravula et al., 2016).

Antimicrobial and Antimycobacterial Activities

Research by Sidhaye et al. (2011) focused on the synthesis of nicotinic acid hydrazide derivatives, leading to compounds with antimycobacterial activity. This study underscores the potential of these compounds in addressing microbial and mycobacterial infections, contributing to the development of new antimicrobial agents (Sidhaye et al., 2011).

Heterocyclic Compound Synthesis and Applications

Further investigations into the synthesis of isoxazole, oxadiazole, and methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride revealed their antibacterial activity. Sangepu et al. (2016) provided insights into the structural identification of these products through spectral data, highlighting their relevance in developing new antibacterial agents (Sangepu et al., 2016).

Molecular Docking and Biological Activities

Golea Lynda (2021) explored the synthesis, DFT, molecular docking analysis, and antibacterial, antioxidant activities of tri-substituted pyrazoles. This comprehensive study not only highlighted the moderate antibacterial and antioxidant activities of the synthesized compounds but also utilized molecular docking to further elucidate their potential biological mechanisms (Golea Lynda, 2021).

Quantum Studies and Thermodynamic Properties

Research by Halim and Ibrahim (2022) on the synthesis of novel benzofuran-pyrazolo[3,4-b]pyridine derivatives (HMBPP) included quantum studies, NLO, and thermodynamic property analyses. These studies provided a deep understanding of the compound's stability, electronic structure, and potential applications in materials science (Halim & Ibrahim, 2022).

Mechanism of Action

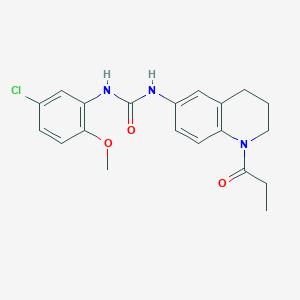

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Future Directions

Properties

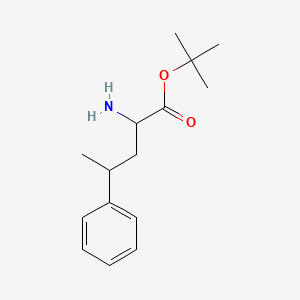

IUPAC Name |

furo[3,2-b]pyridin-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-14(12-6-10-11(21-12)2-1-4-15-10)18-5-3-9(7-18)13-16-8-20-17-13/h1-2,4,6,8-9H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXZUVSXKOHDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(O3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

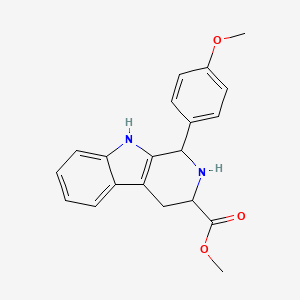

![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)

![4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2464221.png)